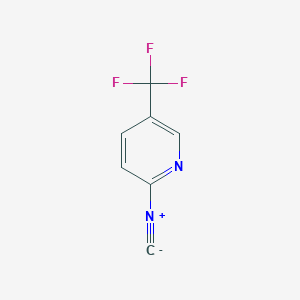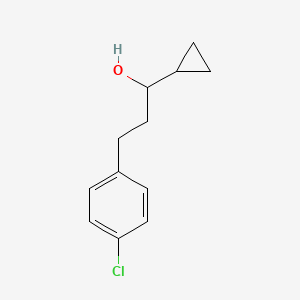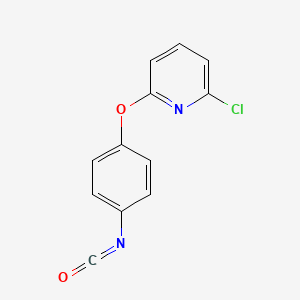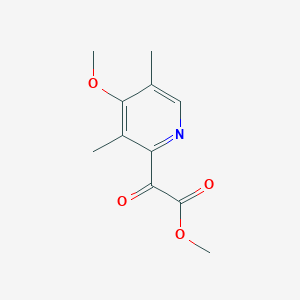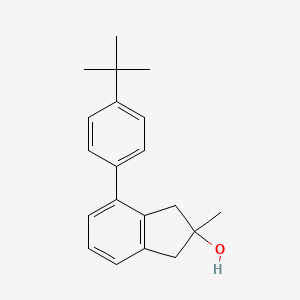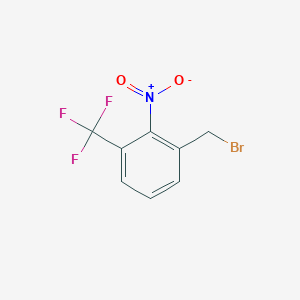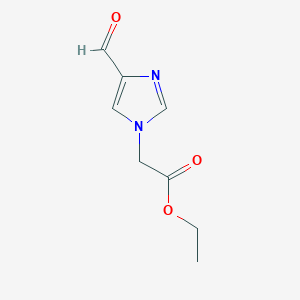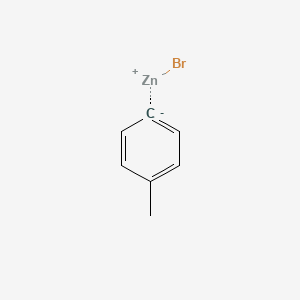
Ethyl 3-(quinolin-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(quinolin-6-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure. The presence of the quinoline ring makes this compound significant in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(6-quinolinyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(6-quinolinyl)propanoic acid+ethanolacid catalystEthyl 3-(6-quinolinyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(6-quinolinyl)propanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 3-(6-quinolinyl)propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 3-(quinolin-6-yl)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to the presence of the quinoline ring, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 3-(quinolin-6-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-quinolinyl)propanoate
- Ethyl 3-(2-quinolinyl)propanoate
- Methyl 3-(6-quinolinyl)propanoate
Uniqueness
Ethyl 3-(quinolin-6-yl)propanoate is unique due to the position of the quinoline ring, which can influence its chemical reactivity and biological activity. The 6-position of the quinoline ring may provide distinct steric and electronic properties compared to other positional isomers, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)8-6-11-5-7-13-12(10-11)4-3-9-15-13/h3-5,7,9-10H,2,6,8H2,1H3 |
InChI Key |
ZSINNPMFACDLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



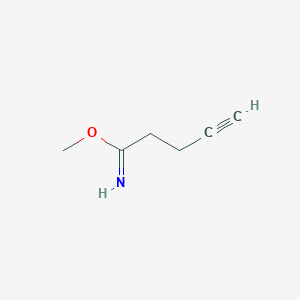
![3-Phenyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B8575606.png)
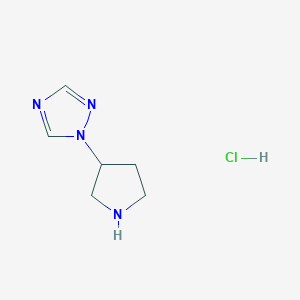
![1-Propanone, 1-[4-(phenylamino)-4-piperidinyl]-](/img/structure/B8575617.png)
